

Etch Rate Comparison of Films Grown with Different Silicon Precursors

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The selection of a silicon precursor for thin-film deposition is a critical decision in semiconductor manufacturing and materials science research. The choice of precursor not only influences the deposition process parameters but also fundamentally determines the resulting film's chemical composition, density, and structural properties. These properties, in turn, have a direct and significant impact on the film's wet etch rate, a key parameter for patterning and fabrication processes.

This guide provides an objective comparison of the wet etch rates of silicon nitride (SiN_x) and silicon dioxide (SiO_2) films grown using various common silicon precursors. The data presented is supported by experimental findings from peer-reviewed literature, offering researchers and engineers a baseline for material selection and process development.

Impact of Precursor on Film Properties and Etch Rate

The chemical structure of the silicon precursor affects the incorporation of elements like hydrogen and chlorine into the deposited film. For instance, films grown from hydrogen-containing precursors like silane (SiH₄) or dichlorosilane (SiH₂Cl₂) will have a higher hydrogen content compared to those from chlorine-heavy precursors like silicon tetrachloride (SiCl₄).[1] This incorporated hydrogen can lead to lower film density and create weaker bonds (e.g., Si-H, N-H), which are more susceptible to attack by etchants like hydrofluoric acid (HF).[2] Consequently, films with higher hydrogen content or lower density typically exhibit faster etch rates.[3]



Similarly, for silicon dioxide, precursors like tetraethoxysilane (TEOS) can lead to films with higher porosity and incorporated hydroxyl (Si-OH) groups compared to films grown from silane, making them etch significantly faster in HF-based solutions.

Quantitative Data Summary

The following tables summarize the wet etch rates for SiN_{\times} and SiO_2 films deposited using different silicon precursors and methods.

Table 1: Wet Etch Rate Comparison for Silicon Nitride

(SiN_x) Films

Film Type	Deposition Method	Silicon Precursor	Deposition Temp. (°C)	Etchant	Etch Rate (nm/min)
SiNx	ALD	SiCl ₄	500	100:1 diluted HF	0.28[3]
SiN×	ALD	SiH ₂ Cl ₂	500	100:1 diluted HF	0.14[3]
SiN _x :H	PECVD	SiH4	300	1:1 DHF1	~69[3]
SiN×	LPCVD	(Not specified)	780	100:1 diluted HF	0.12[3]

¹DHF (Diluted Hydrofluoric Acid) composition not fully specified, but data is from a comparative study. The value is converted from 11.7 Å/s.

Table 2: Wet Etch Rate Comparison for Silicon Dioxide (SiO₂) Films



Film Type	Deposition Method	Silicon Precursor	Deposition Temp. (°C)	Etchant	Etch Rate (nm/min)
SiO ₂	PECVD (HF) ²	SiH ₄	(Not specified)	BHF	230 - 248[4]
SiO ₂	PECVD (LF) ³	(Not specified)	(Not specified)	BHF	225[4]
SiO ₂	LPCVD	TEOS	(Not specified)	BHF	153[4]
Thermal Oxide	Thermal Oxidation	N/A	>900	BHF	~79[4]

²HF: High Frequency (13.56 MHz) PECVD. ³LF: Low Frequency PECVD.

Experimental Protocols Film Deposition Methodologies

Plasma-Enhanced Chemical Vapor Deposition (PECVD): PECVD is a process used to deposit thin films from a gas state (vapor) to a solid state on a substrate. The reaction is induced by the creation of a plasma between two electrodes. The plasma, an ionized gas, is generated by applying a radio frequency (RF) or microwave field to the gas.[5] For SiN_x deposition, precursor gases typically include silane (SiH₄), ammonia (NH₃), and nitrogen (N₂).[2] For SiO₂, silane (SiH₄) or TEOS is used with an oxidant like nitrous oxide (N₂O). The substrate is heated to temperatures typically in the range of 250-400°C, which is significantly lower than in thermal methods like LPCVD.[4]

Atomic Layer Deposition (ALD): ALD is a thin-film deposition technique based on sequential, self-limiting chemical reactions.[3] To deposit SiN_x, the substrate is first exposed to a pulse of the silicon precursor (e.g., SiH₂Cl₂), which chemisorbs onto the surface. Excess, unreacted precursor is then purged from the chamber. Subsequently, a pulse of the nitrogen precursor (e.g., NH₃) is introduced. It reacts with the surface-adsorbed silicon precursor to form a monolayer of silicon nitride. This cycle is repeated to build the film layer by layer, allowing for precise thickness control.[1][3]



Wet Etch Rate Measurement

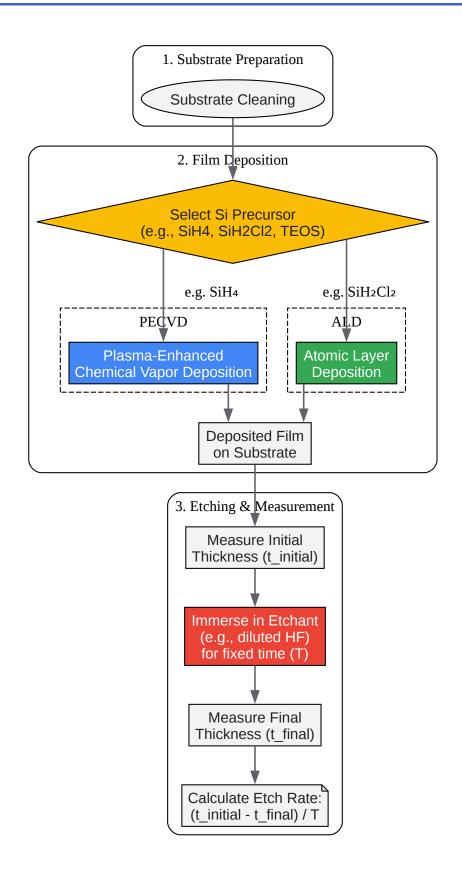
The wet etch rate is determined by measuring the change in film thickness over a specific period of immersion in an etchant. The general workflow is as follows:

- Initial Thickness Measurement: The initial thickness of the deposited film is measured using a non-destructive technique. Common methods include ellipsometry, Fourier Transform Infrared Spectroscopy (FT-IR), or profilometry after a masked etch step.[2]
- Etching Process: The sample is submerged in a temperature-controlled etchant solution, such as diluted hydrofluoric acid (HF) or buffered HF (BHF), for a predetermined amount of time.[2]
- Post-Etch Processing: After the specified time, the sample is promptly removed from the etchant, rinsed thoroughly with deionized (DI) water to stop the reaction, and dried with a stream of nitrogen.[2]
- Final Thickness Measurement: The remaining film thickness is measured using the same technique as in step 1.
- Calculation: The etch rate is calculated by dividing the difference between the initial and final thickness by the etching time.

Visualized Workflow

The following diagram illustrates the logical flow of the experimental process, from substrate preparation and film deposition with a chosen precursor to the final etch rate determination.





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